
2-Nonyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nonyl-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The nonyl group attached to the second position of the benzothiazole ring makes this compound unique. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Nonyl-1,3-benzothiazole can be synthesized through several methods. One common approach involves the condensation of 2-aminothiophenol with nonyl aldehyde under acidic conditions. The reaction typically proceeds as follows:
C6H4(NH2)SH+C9H19CHO→C6H4(NH)SC9H19+H2O
This reaction is often carried out in the presence of a catalyst, such as hydrochloric acid, and under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nonyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents, Friedel-Crafts catalysts.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated benzothiazoles, alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Nonyl-1,3-benzothiazole has found applications in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized as a vulcanization accelerator in rubber production and as a corrosion inhibitor in metalworking fluids.
Wirkmechanismus
The mechanism of action of 2-Nonyl-1,3-benzothiazole varies depending on its application. In antimicrobial activity, it disrupts bacterial cell membranes, leading to cell lysis. In anticancer research, it induces apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the inhibition of topoisomerase enzymes.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1,3-benzothiazole: Similar structure but with a methyl group instead of a nonyl group.
2-Phenyl-1,3-benzothiazole: Contains a phenyl group, used in different applications such as fluorescence probes.
2-Amino-1,3-benzothiazole: Contains an amino group, widely used in medicinal chemistry.
Uniqueness: 2-Nonyl-1,3-benzothiazole is unique due to its long nonyl chain, which imparts distinct hydrophobic properties and influences its interaction with biological membranes and industrial materials. This makes it particularly useful in applications requiring enhanced lipophilicity and surface activity.
Eigenschaften
CAS-Nummer |
6340-30-3 |
|---|---|
Molekularformel |
C16H23NS |
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
2-nonyl-1,3-benzothiazole |
InChI |
InChI=1S/C16H23NS/c1-2-3-4-5-6-7-8-13-16-17-14-11-9-10-12-15(14)18-16/h9-12H,2-8,13H2,1H3 |
InChI-Schlüssel |
AICWWPXXVFXLOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=NC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)
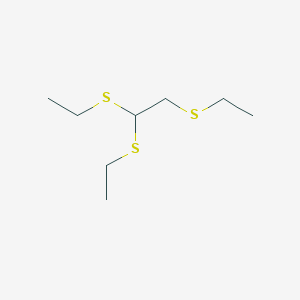
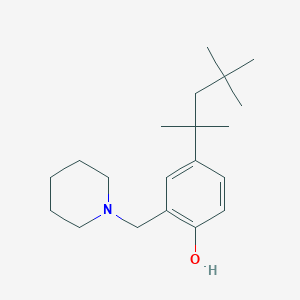
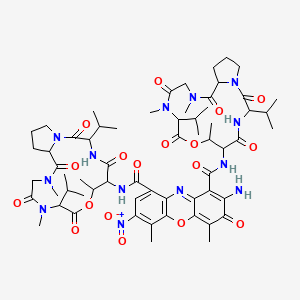
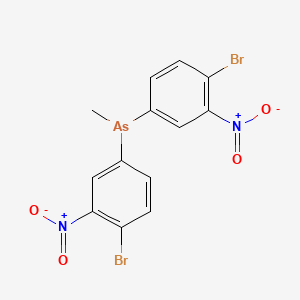
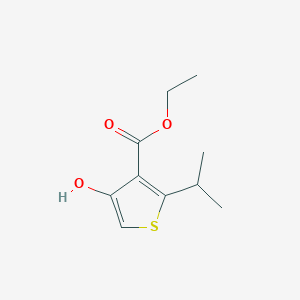
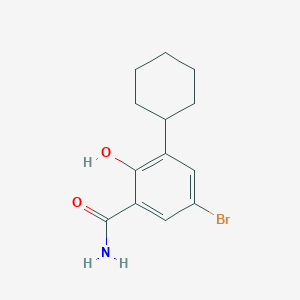



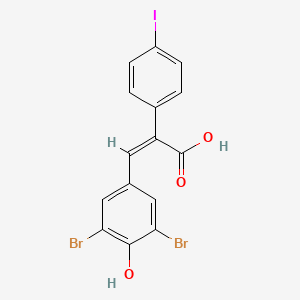

![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione](/img/structure/B14727051.png)
